molecular formula C15H15N5OS B2686447 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1187634-28-1

3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2686447
CAS No.: 1187634-28-1
M. Wt: 313.38
InChI Key: GWQMASVXKMXPQJ-UHFFFAOYSA-N
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Description

3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a pyrazole ring, and a pyridine moiety, making it a molecule of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or β-ketoesters.

    Coupling Reactions: The thiazole and pyrazole intermediates are then coupled using appropriate linkers and reagents, such as coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Assembly: The pyridine moiety is introduced through nucleophilic substitution or other suitable reactions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of significant interest. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics or photonics.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide: Lacks the pyridine moiety, which may affect its biological activity and chemical reactivity.

    N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide: Lacks the thiazole ring, potentially altering its interaction with biological targets.

    3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide: Variation in the position of the carboxamide group, which can influence its chemical properties and biological effects.

Uniqueness

The presence of both the thiazole and pyridine moieties in 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide makes it unique. This combination allows for diverse interactions with biological targets and offers a wide range of chemical reactivity, making it a versatile compound for research and industrial applications.

Properties

CAS No.

1187634-28-1

Molecular Formula

C15H15N5OS

Molecular Weight

313.38

IUPAC Name

5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H15N5OS/c1-9-14(22-10(2)18-9)12-7-13(20-19-12)15(21)17-8-11-5-3-4-6-16-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20)

InChI Key

GWQMASVXKMXPQJ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CC=CC=N3

solubility

not available

Origin of Product

United States

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